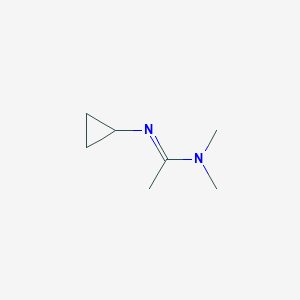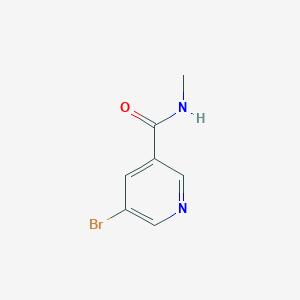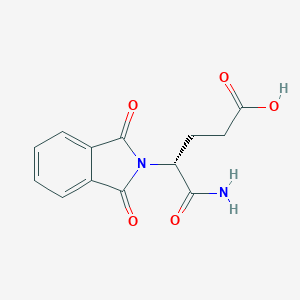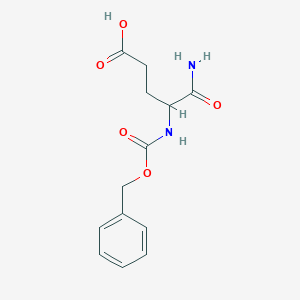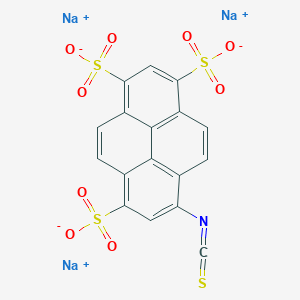
8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt is a fluorescent compound widely used in scientific research. It is an analogue of 8-methoxypyrene-1,3,6-trisulfonic acid and is known for its potential value in studying excited state proton transfer . The compound has the empirical formula C17H6NNa3O9S4 and a molecular weight of 565.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and water, and the reactions are carried out under controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for 8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt are not widely documented. the process likely involves large-scale sulfonation and isothiocyanation reactions under optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reactions are typically carried out in aqueous or organic solvents under controlled pH and temperature conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted pyrene derivatives .
Scientific Research Applications
8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study excited state proton transfer and other photochemical processes.
Biology: Employed in fluorescence microscopy and flow cytometry to label and track biological molecules.
Industry: Utilized in the development of fluorescent dyes and sensors for various industrial applications.
Mechanism of Action
The mechanism of action of 8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt involves its ability to act as a photoacid. Upon excitation, the compound can transfer a proton to a nearby molecule, facilitating the study of proton transfer dynamics. The molecular targets and pathways involved in this process are primarily related to its interaction with other molecules in the excited state .
Comparison with Similar Compounds
Similar Compounds
8-Methoxypyrene-1,3,6-trisulfonic acid: An analogue used for similar applications in studying proton transfer.
8-Hydroxypyrene-1,3,6-trisulfonic acid: Another related compound used as a fluorescent pH indicator.
8-Octadecyloxypyrene-1,3,6-trisulfonic acid: Used in fluorescence studies with different solubility properties.
Uniqueness
8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt is unique due to its isothiocyanate group, which allows for specific labeling and tracking in biological systems. Its high fluorescence efficiency and stability make it particularly valuable for various research applications .
Properties
IUPAC Name |
trisodium;8-isothiocyanatopyrene-1,3,6-trisulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9NO9S4.3Na/c19-29(20,21)13-5-12(18-7-28)8-1-2-10-14(30(22,23)24)6-15(31(25,26)27)11-4-3-9(13)16(8)17(10)11;;;/h1-6H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDTZOSAGFUIQI-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)N=C=S)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H6NNa3O9S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584433 |
Source


|
| Record name | Trisodium 8-isothiocyanatopyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51987-57-6 |
Source


|
| Record name | Trisodium 8-isothiocyanatopyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121620.png)
![3-[(2,4-Difluorophenyl)methyl]azetidine](/img/structure/B121621.png)
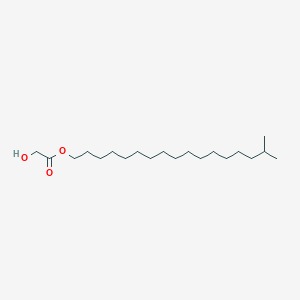
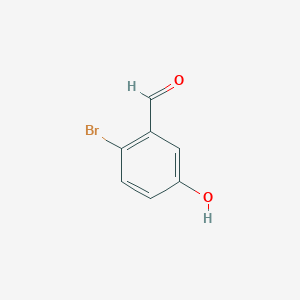

![N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2'-Deoxyguanosine](/img/structure/B121631.png)
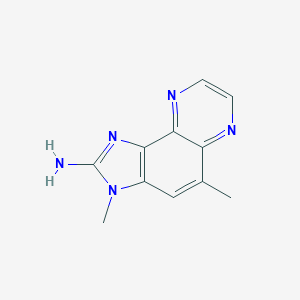
![(1S,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121638.png)
